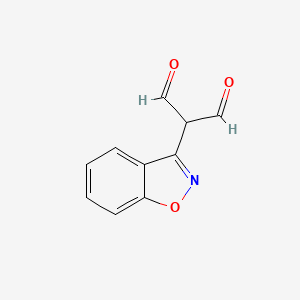

2-(1,2-Benzoxazol-3-yl)propanedial

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMWWVIMVNNVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 1,2 Benzoxazol 3 Yl Propanedial

Mechanistic Pathways of Benzoxazole (B165842) Ring Reactivity

The benzoxazole moiety is an aromatic heterocycle, which confers upon it a degree of stability. wikipedia.org However, the presence of nitrogen and oxygen heteroatoms introduces specific electronic properties that direct its reactivity towards electrophiles and nucleophiles.

The benzoxazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the fused oxazole (B20620) ring. The position of electrophilic attack is influenced by the electron density of the benzene portion of the molecule. Theoretical studies and reactions of related heterocyclic compounds suggest that electrophilic substitution on the benzoxazole ring will preferentially occur on the benzene ring, though specific positions can be influenced by substituents. msu.edumdpi.com

Reactivity Profiles of the Propanedial (B3416024) Functionality

The propanedial group, a 1,3-dicarbonyl moiety, is highly reactive and can undergo a variety of chemical transformations. Its reactivity is centered around the two aldehyde groups and the acidic alpha-carbon.

The two aldehyde groups in 2-(1,2-benzoxazol-3-yl)propanedial are susceptible to nucleophilic attack. Two important examples of such reactions are Schiff base formation and acetalization.

Schiff Base Formation: Aldehydes readily react with primary amines to form imines, also known as Schiff bases. youtube.com This condensation reaction typically proceeds under mild acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. mdpi.comnih.gov In the case of this compound, reaction with two equivalents of a primary amine would be expected to yield a di-imine. This reaction is of significant interest in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.net

Acetalization: In the presence of an alcohol and an acid catalyst, aldehydes can be converted to acetals. libretexts.orgyoutube.com This reaction is reversible and proceeds through a hemiacetal intermediate. libretexts.org Acetal formation is often used as a method to protect the aldehyde functionality during other chemical transformations. libretexts.orgmasterorganicchemistry.com For this compound, treatment with an excess of a simple alcohol like methanol (B129727) in the presence of an acid catalyst would be expected to form a bis-acetal.

The following table summarizes these expected aldehyde-specific reactions:

| Reaction Type | Reagents | Expected Product |

| Schiff Base Formation | Primary Amine (R-NH₂) | Di-imine |

| Acetalization | Alcohol (R-OH), Acid Catalyst | Bis-acetal |

The propanedial moiety of this compound can exist in equilibrium between its diketo and enol forms. This phenomenon, known as keto-enol tautomerism, is characteristic of 1,3-dicarbonyl compounds. libretexts.org The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the carbon-carbon double bond with the remaining carbonyl group. libretexts.orgwalisongo.ac.id

Intermolecular and Intramolecular Processes Involving this compound

The presence of both a heterocyclic ring and a reactive dicarbonyl side chain within the same molecule opens up the possibility of both intermolecular and intramolecular reactions. smartstartinstitute.comox.ac.uk

Intermolecular reactions would involve the reaction between two or more molecules of this compound or with other reagents. Examples include the previously discussed Schiff base formation and acetalization with external reagents.

Intramolecular reactions , where different parts of the same molecule react with each other, are also possible. masterorganicchemistry.comwikipedia.org For instance, under certain conditions, one of the aldehyde groups could potentially react with the benzoxazole ring, leading to the formation of a new fused ring system. The feasibility of such an intramolecular cyclization would depend on factors such as the concentration of the reactant and the stability of the resulting ring structure, with five- and six-membered rings being generally favored. smartstartinstitute.commasterorganicchemistry.comwikipedia.org While specific examples for this compound are not documented in the readily available literature, the bifunctional nature of the molecule makes the exploration of such intramolecular transformations a plausible area of chemical research.

Cycloaddition Reactions and Annulation Pathways

There is no available scientific literature that specifically describes the participation of this compound in cycloaddition reactions or details any annulation pathways originating from this compound. While the 1,2-benzoxazole ring can theoretically act as a diene or dienophile, and the propanedial moiety could potentially engage in various cyclization reactions, no experimental data for this specific compound has been published.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

No studies have been found that report the use of this compound as a substrate in cross-coupling reactions. The development of methods for carbon-carbon or carbon-heteroatom bond formation starting from this compound remains an open area for research.

Stereochemical Outcomes and Diastereoselective Control in Transformations

As no specific transformations of this compound have been documented, there is consequently no information regarding the stereochemical outcomes or the application of diastereoselective control in its reactions.

Investigation of Catalytic Systems and Their Impact on Reaction Mechanisms

The investigation of catalytic systems to mediate the reactions of this compound is a field that is yet to be explored. The impact of various catalysts on the potential reaction mechanisms of this compound has not been reported in the scientific literature.

Spectroscopic Characterization and Advanced Structural Elucidation Methodologies for 2 1,2 Benzoxazol 3 Yl Propanedial

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR)

No published experimental ¹H or ¹³C NMR data for 2-(1,2-Benzoxazol-3-yl)propanedial could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There is no available information on 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the precise molecular weight and elemental composition, has not been reported for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

No tandem mass spectrometry (MS/MS) data, detailing the fragmentation pattern of the molecule, is available in the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

There are no published IR spectra available to identify the characteristic vibrational frequencies of the functional groups in this compound.

X-ray Crystallography for Definitive Solid-State Structural Analysis

As of the current literature survey, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. The absence of a published crystal structure in crystallographic databases means that precise, experimentally determined data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available.

However, valuable insights into the expected structural characteristics of the 2-(1,2-benzoxazol-3-yl) moiety can be gleaned from crystallographic studies of related benzoxazole (B165842) derivatives. Research on various substituted benzoxazoles consistently reveals a high degree of planarity in the fused bicyclic ring system. nih.gov This planarity arises from the aromatic nature of the benzene (B151609) ring and the conjugated system of the oxazole (B20620) ring.

For instance, studies on other 2-substituted benzoxazole derivatives have confirmed the near-planar conformation of the benzoxazole core. nih.gov In these structures, the deviation of the atoms comprising the benzoxazole ring from the mean plane is typically minimal. nih.gov It is therefore highly probable that the benzoxazole portion of this compound would also adopt a planar or near-planar geometry.

The propanedial (B3416024) substituent at the 3-position introduces conformational flexibility. The rotational freedom around the C-C single bond connecting the propanedial group to the benzoxazole ring would allow for various spatial arrangements of the two aldehyde groups. The actual solid-state conformation would be influenced by packing forces and the formation of intra- and intermolecular non-covalent interactions.

Intermolecular interactions are expected to play a significant role in the crystal packing of this compound. Based on the crystal structures of other benzoxazole derivatives, potential interactions could include:

π-π stacking: The planar benzoxazole rings may stack in a head-to-tail fashion, which is a common feature in the crystal packing of aromatic systems. mdpi.com

Hydrogen bonding: Although the primary structure of the title compound lacks strong hydrogen bond donors, the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen atoms of the aldehyde groups can act as hydrogen bond acceptors. Interactions with solvent molecules or weak C-H···O and C-H···N hydrogen bonds could be present. nih.gov In related structures, intermolecular O-H···N hydrogen bonds have been observed to generate chain motifs. nih.gov

Halogen bonding: While not applicable to the title compound itself, studies on halogenated benzoxazole derivatives show that interactions like halogen bonds can direct the supramolecular assembly. mdpi.com

A definitive understanding of the three-dimensional structure and intermolecular interactions of this compound awaits successful single-crystal growth and subsequent X-ray diffraction analysis. Such an analysis would provide unequivocal data on its molecular geometry and packing arrangement in the solid state.

Computational Chemistry and Theoretical Studies on 2 1,2 Benzoxazol 3 Yl Propanedial

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. For 2-(1,2-benzoxazol-3-yl)propanedial, these methods would offer invaluable insights into its stability, electronic distribution, and predisposition to chemical reactions.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), are routinely used to optimize molecular geometries and predict electronic properties of benzoxazole (B165842) derivatives. nih.govnih.govresearchgate.net For this compound, DFT would be instrumental in determining the most stable conformation of the propanedial (B3416024) substituent relative to the benzoxazole ring.

Studies on related benzoxazole structures have shown that DFT calculations can accurately reproduce experimental data, such as bond lengths and angles obtained from X-ray crystallography. nih.gov For instance, in a study of various biologically active benzoxazoles, the calculated bond lengths and angles were found to be in close agreement with experimental values. nih.gov It is anticipated that similar accuracy would be achieved for this compound, providing a reliable model of its ground state geometry. Furthermore, Time-Dependent DFT (TD-DFT) could be employed to investigate the molecule's excited states, offering predictions of its UV-visible absorption spectra and photophysical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. nih.gov

In studies of various benzoxazole derivatives, the HOMO and LUMO distributions and their energy gaps have been extensively calculated. For example, in a series of biologically active benzoxazoles, the calculated HOMO-LUMO energy gap for one derivative was found to be 3.80 eV, suggesting a higher chemical reactivity compared to other analogs with larger gaps. nih.gov For this compound, the propanedial group, with its two electron-withdrawing carbonyl groups, would be expected to significantly influence the HOMO and LUMO energy levels. It is likely that the LUMO would be localized primarily on the propanedial moiety, making this region susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic power. |

This table presents the fundamental chemical reactivity indices that would be derived from the HOMO and LUMO energies of this compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups in the propanedial side chain, as well as on the oxygen and nitrogen atoms of the benzoxazole ring. These regions would be the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the propanedial group and the aromatic protons would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in a biological environment.

Molecular Dynamics Simulations to Model Conformational Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. MD simulations on this compound would be invaluable for understanding its conformational flexibility. acs.org

The bond connecting the propanedial group to the benzoxazole ring allows for rotational freedom. MD simulations could explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. Such studies have been performed on complex benzoxazole-based systems, like molecular motors, to understand their dynamic behavior. acs.orgdiva-portal.org For this compound, understanding its conformational preferences is essential, as different conformers may exhibit different reactivities and biological activities. MD simulations can also be used to study the interactions of the molecule with solvent molecules or with a biological target, such as an enzyme active site. tandfonline.comnih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, theoretical studies could investigate various potential reactions, such as its synthesis or its reactivity with nucleophiles and electrophiles.

The synthesis of benzoxazoles often involves the cyclization of precursors. nih.gov Computational studies can model these reaction pathways, calculating the activation energies for each step and identifying the rate-determining step. For example, the mechanism of benzoxazole formation from o-aminophenols and aldehydes has been investigated computationally. nih.gov Similarly, the reactivity of the dicarbonyl moiety in this compound could be explored. For instance, its reaction with a nucleophile would likely proceed via attack at one of the carbonyl carbons. DFT calculations could be used to model the transition state for this process, providing insights into the reaction's feasibility and kinetics.

Stereochemical Prediction and Conformational Analysis via Computational Methods

The propanedial substituent of this compound introduces a degree of conformational complexity. Computational methods are ideally suited to explore the different possible spatial arrangements of the atoms in this molecule.

Theoretical Insights into Intramolecular Hydrogen Bonding Networks and Their Influence on Structure and Reactivity

The structural conformation and inherent reactivity of this compound are significantly influenced by the potential formation of intramolecular hydrogen bonds (IMHBs). While direct computational studies on this specific molecule are not extensively available in the current literature, a wealth of theoretical research on analogous systems, particularly those containing a β-dicarbonyl fragment like malondialdehyde, provides profound insights into the nature and impact of such non-covalent interactions. These studies, employing methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), allow for a detailed understanding of how hydrogen bonding shapes the molecular landscape.

In this compound, the propanedial moiety can exist in an enol tautomeric form, creating a favorable arrangement for an intramolecular hydrogen bond. This interaction, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), involves the hydroxyl proton of the enol group and the carbonyl oxygen, forming a stable six-membered pseudo-ring. This is analogous to the well-studied case of malondialdehyde. nih.govacs.org The presence of the benzoxazole ring as a substituent is expected to modulate the electronic properties of this hydrogen-bonded system.

Computational models indicate that the formation of such an intramolecular hydrogen bond has a substantial stabilizing effect on the molecule. nih.govnih.gov This stabilization arises from both electrostatic interactions and the delocalization of electron density within the newly formed ring. acs.org The strength of this hydrogen bond can be considerable, significantly impacting the molecule's geometry and energetic profile.

Structural and Energetic Parameters of Analogous Hydrogen-Bonded Systems

To illustrate the quantitative aspects of such intramolecular hydrogen bonds, we can examine computational data for malondialdehyde, a prototypical β-dicarbonyl compound that exhibits a strong RAHB. High-level ab initio calculations provide precise information on the geometry and energetics of the hydrogen-bonded enol form. nih.gov

Table 1: Calculated Geometrical Parameters for the Intramolecular Hydrogen Bond in cis-Malondialdehyde

| Parameter | Value |

| O-H Bond Length (Å) | 0.993 |

| O···H Distance (Å) | 1.642 |

| O···O Distance (Å) | 2.585 |

| O-H···O Angle (°) | 155.1 |

This interactive table presents data from high-level Brueckner doubles with triples correction method-based ab initio calculations on cis-malonaldehyde, a model system for the propanedial moiety.

The data clearly shows a short distance between the hydrogen atom and the acceptor oxygen, indicative of a strong hydrogen bond. The O-H bond is elongated compared to a typical hydroxyl group, and the O-H···O angle is nearly linear, further confirming a significant interaction.

The energy of this intramolecular hydrogen bond is a key determinant of its influence on the molecule's properties. In β-diketones, the RAHB energy can be decomposed into components arising from hydrogen bonding (σ-component) and resonance effects (π-component). nih.gov For malondialdehyde and its radicals, the intramolecular hydrogen bond is stronger in the parent molecule by at least 3.0 kcal/mol. nih.gov

Table 2: Energetic Properties of the Intramolecular Hydrogen Bond in Malondialdehyde Analogues

| Species | Hydrogen Bond Energy (kcal/mol) | Proton Transfer Barrier (kcal/mol) |

| cis-Malonaldehyde (MA) | > 7.0 | 4.0 |

| cis-MA Radical (MARS) | ~ 4.0 | 6.2 |

This interactive table showcases the calculated strength of the intramolecular hydrogen bond and the energy barrier for intramolecular proton transfer in malonaldehyde and one of its radical analogues, demonstrating the stabilizing effect of the hydrogen bond.

Influence of Hydrogen Bonding on Reactivity

The presence of a strong intramolecular hydrogen bond in this compound would have a profound effect on its reactivity. By sequestering the acidic enolic proton and one of the carbonyl groups, the IMHB can significantly alter the molecule's acidity and nucleophilicity. The hydrogen-bonded conformer is expected to be less acidic than an open-chain conformer, as the proton is already engaged in a stabilizing interaction.

The reactivity of the carbonyl groups is also affected. The carbonyl group acting as the hydrogen bond acceptor will have a lower electron density on its oxygen atom, making it less susceptible to nucleophilic attack. Conversely, the "free" carbonyl group may exhibit enhanced reactivity. This differential reactivity, induced by the intramolecular hydrogen bond, could be exploited in synthetic applications.

Role and Applications of 2 1,2 Benzoxazol 3 Yl Propanedial in Advanced Organic Synthesis

2-(1,2-Benzoxazol-3-yl)propanedial as a Key Building Block for Novel Heterocyclic Compounds

There is no available research demonstrating the use of this compound as a starting material for the synthesis of new heterocyclic compounds.

Strategies for the Construction of Complex Organic Molecules utilizing this compound as a Synthon

No documented synthetic strategies or methodologies employ this compound as a synthon for the construction of more complex molecules.

Development of Chiral Reagents and Catalysts Derived from this compound

There are no reports on the development or use of chiral reagents or catalysts derived from this specific compound.

Retrosynthetic Disconnections Involving the this compound Moiety

A retrosynthetic analysis is predicated on known reactions and established synthetic pathways. Due to the absence of reaction data for this compound, no credible retrosynthetic disconnections involving this moiety can be proposed.

Future Research Directions and Unexplored Reactivity of 2 1,2 Benzoxazol 3 Yl Propanedial

Investigation of Unprecedented Chemical Transformations of the Propanedial (B3416024) Moiety

The propanedial group, a 1,3-dicarbonyl system, is a versatile synthon capable of a multitude of transformations. Its reactivity can be further modulated by the electron-withdrawing nature of the adjacent 1,2-benzoxazole ring. Future studies could focus on several key areas:

Novel Cyclization Reactions: The two aldehyde functionalities are primed for reactions with binucleophiles to construct a variety of heterocyclic systems. Research into reactions with novel or underutilized nucleophilic partners could lead to the synthesis of previously inaccessible molecular scaffolds.

Enantioselective Aldol (B89426) and Michael Reactions: The acidic alpha-proton of the propanedial moiety makes it an excellent candidate for stereocontrolled aldol and Michael reactions. The development of chiral catalysts for these transformations would provide access to a range of enantiopure compounds with potential applications in medicinal chemistry.

Decarbonylative Coupling Reactions: The exploration of transition-metal-catalyzed reactions that proceed via decarbonylation of one or both aldehyde groups could open up new avenues for C-C bond formation, leading to the synthesis of functionalized benzoxazole (B165842) derivatives.

Table 1: Potential Transformations of the Propanedial Moiety

| Reaction Type | Potential Reagents | Expected Product Class |

| Heterocycle Formation | Hydrazine derivatives, hydroxylamine (B1172632), amidines | Pyrazoles, isoxazoles, pyrimidines |

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) | Highly functionalized alkenes |

| Asymmetric Reductions | Chiral reducing agents (e.g., CBS catalyst) | Enantiomerically enriched diols |

Exploration of Novel Catalytic Systems for Reactions Involving 2-(1,2-Benzoxazol-3-yl)propanedial

The development of innovative catalytic systems will be paramount to unlocking the full synthetic potential of this compound. Future research in this area should target:

Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly stereoselective alternative to metal-based catalysts. wikipedia.org Proline and its derivatives, for instance, could be investigated for their ability to catalyze asymmetric transformations of the propanedial group.

Photoredox Catalysis: Light-mediated reactions offer unique reactivity pathways. The benzoxazole moiety itself may possess interesting photophysical properties that could be harnessed in photoredox catalytic cycles.

Nanocatalysis: The use of metallic or metal oxide nanoparticles as catalysts could provide enhanced reactivity and selectivity, as well as easier catalyst recovery and recycling. nih.gov

Integration of this compound into Cascade and Domino Reaction Sequences

Cascade reactions, where multiple bonds are formed in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecule synthesis. wikipedia.orgnih.gov The unique combination of functional groups in this compound makes it an ideal substrate for the design of novel cascade sequences.

For example, a domino reaction could be initiated by a nucleophilic attack on one of the aldehyde groups, followed by an intramolecular cyclization involving the benzoxazole ring or a subsequent intermolecular reaction. acs.orgacs.org Such strategies could rapidly generate molecular complexity from a relatively simple starting material. wikipedia.org

Development of Sustainable and Economically Viable Synthetic Routes for Industrial Scale-Up

For any new compound to have a real-world impact, its synthesis must be scalable, cost-effective, and environmentally friendly. Future research should therefore focus on:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Catalyst Recycling: Developing robust catalytic systems that can be easily recovered and reused is crucial for economic viability and waste reduction. nih.gov

Advanced Theoretical and Computational Studies to Guide Experimental Design

In silico methods are becoming increasingly powerful tools in chemical research. tandfonline.com For this compound, theoretical and computational studies could provide invaluable insights into:

Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions. researchgate.net

Reaction Mechanisms: Computational modeling can elucidate the detailed mechanisms of potential reactions, helping to optimize reaction conditions and predict potential side products. acs.orgvub.be

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) can aid in the characterization of new compounds synthesized from this compound.

Q & A

Basic: What are the standard synthetic routes for 2-(1,2-Benzoxazol-3-yl)propanedial, and how can reaction conditions be optimized?

Answer:

The synthesis of benzoxazole derivatives typically involves cyclization, oxidation, or substitution reactions. For this compound, key pathways include:

- Oxidation of propanenitrile derivatives : Starting from 3-(1,2-benzoxazol-3-yl)propanenitrile (CAS 31309-40-7), controlled oxidation using agents like KMnO₄ or RuO₄ under acidic conditions can yield the dialdehyde. Reaction optimization should focus on temperature (25–60°C) and stoichiometry to avoid over-oxidation .

- Multistep functionalization : Intermediate steps may involve protecting groups (e.g., acetal formation) to stabilize reactive aldehyde moieties during synthesis.

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using -NMR (aldehyde proton signals at δ 9.5–10.5 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, dihedral angles, and intermolecular interactions. For example:

- Dihedral angles : In related benzoxazole derivatives (e.g., 2-(3H-1,3-benzothiazol-2-ylidene)propanedial), the angle between the benzoxazole ring and aldehyde groups is ~1.4°, indicating near-planarity. Deviations suggest steric strain or electronic effects .

- Hydrogen bonding : Intermolecular N–H···O interactions form centrosymmetric dimers, stabilizing the crystal lattice. Such data clarify solubility and reactivity trends .

Methodology : Use Rigaku R-AXIS RAPID diffractometers (Mo Kα radiation, λ = 0.71073 Å) at 133 K. Refine structures with SHELXL, achieving R-factors < 0.07 .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- UV-Vis spectroscopy : Solvatochromic shifts (e.g., in ethanol vs. hexane) indicate polarity-dependent electronic transitions. Compare with solvatochromic dyes like Reichardt’s betaine (E₃₀ scale) to quantify solvent effects .

- NMR : -NMR detects aldehyde carbons at δ 190–200 ppm. -NMR coupling patterns (e.g., vicinal coupling in propanedial) confirm stereochemistry.

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈N₂O₃ at m/z 205.0612) .

Advanced: How can researchers address contradictory bioactivity data in benzoxazole derivatives?

Answer:

Discrepancies in reported bioactivities (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Structural analogs : Subtle differences (e.g., substituents on the benzoxazole ring) alter receptor binding. Compare this compound with N-benzyl-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, which shows anti-inflammatory activity via COX-2 inhibition .

- Assay conditions : Varying pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HeLa vs. HEK293) affect results. Standardize protocols using OECD guidelines.

Resolution : Perform meta-analyses of IC₅₀ values and use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT₂A or D₂ receptors .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., aldehydes).

- First aid : For skin contact, wash with soap/water (15 min); for inhalation, move to fresh air. Consult SDS analogs (e.g., CAS 919353-97-2 hydrochloride derivatives) for toxicity benchmarks .

- Waste disposal : Neutralize aldehydes with bisulfite solutions before disposal .

Advanced: How can computational modeling predict the pharmacological interactions of this compound?

Answer:

- Docking studies : Use Schrödinger Suite or GROMACS to simulate binding to CNS targets (e.g., dopamine D₂ receptors). Compare with risperidone derivatives (CAS 31309-40-7) to identify shared pharmacophores .

- ADMET prediction : Tools like SwissADME assess bioavailability (%ABS), blood-brain barrier penetration, and CYP450 inhibition risks. For propanedial derivatives, logP values >2 suggest moderate lipophilicity .

Basic: What are the key challenges in scaling up the synthesis of benzoxazole-based dialdehydes?

Answer:

- Oxidation control : Over-oxidation to carboxylic acids is common. Use stoichiometric oxidants (e.g., IBX) and inert atmospheres (N₂/Ar) to preserve aldehyde groups.

- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates products. Monitor for byproducts via LC-MS .

Advanced: How do intermolecular forces influence the solid-state stability of this compound?

Answer:

- Hydrogen bonding : Strong N–H···O interactions (2.8–3.0 Å) in crystals enhance thermal stability (TGA decomposition >200°C).

- π-π stacking : Benzoxazole rings stack at 3.5–4.0 Å distances, affecting solubility and dissolution rates. Compare with co-crystals (e.g., paliperidone formulations) to improve bioavailability .

Basic: What analytical techniques validate the purity of this compound?

Answer:

- HPLC : Use C18 columns (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for pharmacological assays.

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C₁₀H₈N₂O₃: C 58.82%, H 3.92%, N 13.73%) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for benzoxazole dialdehydes?

Answer:

- Analog synthesis : Modify the propanedial chain length (e.g., ethanamine vs. propanenitrile derivatives) and introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

- Bioactivity assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) and use QSAR models (e.g., CoMFA) to correlate substituents with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.